molecular formula C10H11NO4S B14823252 5-Cyclopropoxy-2-formylbenzenesulfonamide

5-Cyclopropoxy-2-formylbenzenesulfonamide

Cat. No.: B14823252
M. Wt: 241.27 g/mol
InChI Key: GZZJSIJXCPNLSK-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-formylbenzenesulfonamide is a chemical compound with the molecular formula C10H11NO4S and a molecular weight of 241.26 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a formyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-formylbenzenesulfonamide typically involves the reaction of 5-cyclopropoxy-2-formylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the final product. The reaction conditions are carefully monitored, and advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-formylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

5-Cyclopropoxy-2-formylbenzenesulfonamide is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-formylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-2-formylbenzenesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

5-cyclopropyloxy-2-formylbenzenesulfonamide

InChI

InChI=1S/C10H11NO4S/c11-16(13,14)10-5-9(15-8-3-4-8)2-1-7(10)6-12/h1-2,5-6,8H,3-4H2,(H2,11,13,14)

InChI Key

GZZJSIJXCPNLSK-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)C=O)S(=O)(=O)N

Origin of Product

United States

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